4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 899976-60-4
VCID: VC6690504
InChI: InChI=1S/C22H20N2O3S/c1-2-17-12-14-19(15-13-17)24-22(25)23(16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-15H,2,16H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 899976-60-4

Cat. No.: VC6690504

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide - 899976-60-4

Specification

CAS No. 899976-60-4
Molecular Formula C22H20N2O3S
Molecular Weight 392.47
IUPAC Name 4-benzyl-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H20N2O3S/c1-2-17-12-14-19(15-13-17)24-22(25)23(16-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-15H,2,16H2,1H3
Standard InChI Key JAPPEPLNOOZWOA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4

Introduction

The compound 4-benzyl-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a derivative of the benzothiadiazine family. These compounds are characterized by their fused heterocyclic structure containing sulfur and nitrogen atoms. Benzothiadiazines and their derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including diuretic, antihypertensive, and antimicrobial properties .

This specific compound features a benzothiadiazine core substituted with a benzyl group at position 4 and a 4-ethylphenyl group at position 2. The presence of the sulfonamide functional group (1,1-dioxide) contributes to its chemical reactivity and potential pharmacological applications.

Synthesis

The synthesis of benzothiadiazine derivatives often involves cyclization reactions using sulfonamides and ortho-substituted aromatic precursors. For this compound:

  • Starting Materials:

    • Benzyl chloride or benzyl bromide.

    • 4-ethylphenylamine.

    • Sulfonamide precursors.

  • Reaction Pathway:

    • Nucleophilic substitution reactions introduce the benzyl and ethylphenyl groups.

    • Cyclization is achieved through condensation reactions under acidic or basic conditions.

    • Oxidation of the sulfur atom yields the final sulfonamide (1,1-dioxide) functionality .

  • Reaction Conditions:

    • Solvents: Ethanol or dimethylformamide (DMF).

    • Catalysts: Acidic catalysts like HCl or Lewis acids.

    • Temperature: Typically between 80°C to 150°C.

Medicinal Chemistry

Benzothiadiazine derivatives are well-known for their pharmaceutical relevance:

  • Diuretic Activity: Compounds like hydrochlorothiazide belong to this family and are used in managing hypertension .

  • Antimicrobial Properties: Structural analogs have shown activity against multidrug-resistant bacterial strains .

Potential Applications of This Compound

While no specific pharmacological studies on this exact compound were found, its structural similarity to known bioactive molecules suggests potential in:

  • Antihypertensive drug development.

  • Antimicrobial agents targeting resistant pathogens.

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